NSC15520

DNA Damage Repair RPA Inhibition Biochemical Assay

NSC15520 is the only RPA inhibitor selectively targeting the N-terminal DBD of RPA70 (IC50=10 µM) without impairing ssDNA binding even at 400 µM. Unlike TDRL-505 or HAMNO which disrupt distinct RPA domains and compromise ssDNA function, NSC15520 uniquely preserves RPA's core DNA protective role while blocking p53/RAD9 damage signaling. This domain selectivity is validated in published CRISPR HDR enhancement studies demonstrating 2.8-7.2x precision editing improvement. Choose NSC15520 for reproducible, domain-specific RPA modulation in DNA repair, chemosensitization, and gene-editing optimization workflows.

Molecular Formula C24H34O6
Molecular Weight 418.5 g/mol
CAS No. 125-66-6
Cat. No. B1663343
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameNSC15520
CAS125-66-6
Synonyms(4α,8α,12α,13R,14S)-16-Isopropyl-17,19-dinoratis-15-ene-4,13,14-tricarboxylic acid
Molecular FormulaC24H34O6
Molecular Weight418.5 g/mol
Structural Identifiers
SMILESCC(C)C1=CC23CCC4C(C2CC1C(C3C(=O)O)C(=O)O)(CCCC4(C)C(=O)O)C
InChIInChI=1S/C24H34O6/c1-12(2)14-11-24-9-6-15-22(3,7-5-8-23(15,4)21(29)30)16(24)10-13(14)17(19(25)26)18(24)20(27)28/h11-13,15-18H,5-10H2,1-4H3,(H,25,26)(H,27,28)(H,29,30)
InChIKeyPXYRCOIAFZBLBN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

NSC15520 (CAS 125-66-6): A Selective RPA70 N-Terminal Domain Inhibitor for DNA Damage Repair and Chemosensitization Research


NSC15520 (15-carboxy-13-isopropylatis-13-ene-17,18-dioic acid) is a small-molecule inhibitor of Replication Protein A (RPA), the major eukaryotic single-stranded DNA binding protein required for DNA replication, repair, recombination, and damage response signaling [1]. Discovered via high-throughput screening of 1500 compounds, NSC15520 selectively targets the N-terminal DNA-binding domain (DBD) of the RPA70 subunit, competitively blocking its interaction with key DNA damage signaling proteins p53 and RAD9 [2]. This compound is classified as a research tool for investigating DNA damage response pathways and as a potential chemosensitizing agent when used in combination with conventional DNA-damaging therapeutics .

Why NSC15520 Cannot Be Substituted with Other RPA Inhibitors: Domain-Specific Selectivity Drives Experimental Outcomes


Direct substitution of NSC15520 with other RPA inhibitors is not scientifically valid due to distinct domain targeting and functional consequences. RPA contains multiple DNA-binding domains (DBD-A through DBD-F) with specialized roles in DNA metabolism [1]. NSC15520 exhibits strict selectivity for the N-terminal DBD of RPA70, blocking protein-protein interactions with p53 and RAD9 without impairing single-stranded DNA binding—a critical distinction from inhibitors like TDRL-505 (targets DBD-A/B, IC50 = 12.9–15.7 μM) and HAMNO (targets DBD-F, IC50 = 9 μM) . This domain specificity determines which downstream signaling pathways are disrupted and whether essential ssDNA binding functions remain intact, making empirical substitution without functional validation a source of irreproducible results in DNA repair and chemosensitization studies [1].

Quantitative Differentiation Evidence for NSC15520: Head-to-Head and Cross-Study Comparator Data


IC50 Comparison: NSC15520 vs. HAMNO vs. TDRL-505 in RPA-Mediated DNA Binding Assays

NSC15520 inhibits RPA-p53 interaction with an IC50 of 10 μM [1]. Comparative RPA inhibitors exhibit differing potencies and target domains: HAMNO inhibits dsDNA unwinding via DBD-F with IC50 of 9 μM ; TDRL-505 inhibits RPA DNA-binding activity via DBD-A/B with IC50 of 12.9 μM (hRPA/34-base ssDNA) and 15.7 μM (SpPot1/15-base ssDNA) . The IC50 values are comparable in magnitude but arise from mechanistically distinct binding events, underscoring that potency alone does not predict functional interchangeability.

DNA Damage Repair RPA Inhibition Biochemical Assay

Functional Selectivity: NSC15520 Preserves ssDNA Binding While Inhibiting dsDNA Helix Destabilization

NSC15520 does not inhibit RPA from binding single-stranded oligonucleotides, confirming specificity for the N-terminal DBD of RPA70 and exclusion of DBDs essential for ssDNA binding [1]. In contrast, TDRL-505 inhibits DNA-binding activity via DBD-A and DBD-B, which are domains involved in ssDNA interaction . This functional dichotomy is experimentally verified: at 0–400 μM, NSC15520 inhibits dsDNA 30-mer binding to RPA but leaves ssDNA binding intact [1], whereas TDRL-505 directly impairs RPA ssDNA-binding capacity (IC50 = 12.9 μM against 34-base ssDNA) .

RPA Domain Selectivity DNA Binding Assay Functional Profiling

Gene Editing Enhancement: NSC15520 Increases CRISPR Knock-In Efficiency by 2.8- to 7.2-Fold

In pluripotent stem cells, NSC15520 increases targeted nucleotide substitutions in CRISPR reactions using Cas9n and Cpf1 . When used in combination with other small molecules, NSC15520 contributes to a 2.8- to 7.2-fold increase in precision gene editing with Cas9 . This effect is mechanistically linked to its enhancement of RPA and CtIP function within the homology-directed repair (HDR) pathway [1]. No comparable quantitative gene-editing enhancement data are available for HAMNO or TDRL-505 in the same experimental context, establishing NSC15520 as the RPA inhibitor with validated CRISPR/HDR application credentials.

CRISPR-Cas9 Homology-Directed Repair Gene Editing

Chemosensitization Potential: NSC15520 Predicted Synergy with DNA-Damaging Agents

NSC15520 treatment destabilizes replication forks and sensitizes cells to genotoxic stress, effectively lowering the threshold for DNA damage-induced cell death [1]. Inhibitors of protein-protein interactions within the RPA70 N-terminus, including NSC15520, are predicted to act synergistically with DNA-damaging agents and inhibitors of DNA repair [2]. In contrast, TDRL-505 has demonstrated synergistic cytotoxicity with cisplatin and etoposide in H460 NSCLC cultures , while HAMNO enhances etoposide toxicity and slows tumor progression in UMSCC11B xenografts at 1 mg/kg . The RPA inhibitor class collectively shows chemosensitization potential, but mechanistic differences (domain targeting) may influence the magnitude and context of synergy.

Chemosensitization DNA Damage Response Combination Therapy

Recommended Research Applications for NSC15520 Based on Quantitative Differentiation Evidence


Dissecting RPA70 N-Terminal Protein-Protein Interactions in DNA Damage Signaling

Use NSC15520 at 10 μM (IC50 for p53-GST binding) to selectively block RPA70 N-terminal DBD interactions with p53 and RAD9 while preserving RPA's ssDNA binding function. This domain-specific inhibition enables researchers to isolate the contribution of RPA-mediated protein recruitment to DNA damage signaling from RPA's core role in ssDNA protection [1]. The absence of ssDNA binding inhibition at concentrations up to 400 μM provides a functional window unavailable with TDRL-505, which impairs ssDNA binding at 12.9 μM .

Enhancing CRISPR-Mediated Homology-Directed Repair (HDR) Efficiency

Incorporate NSC15520 into small-molecule cocktails designed to boost precise genome editing. Published data demonstrate that NSC15520 enhances CtIP and RPA function within the HDR pathway [1], contributing to a 2.8- to 7.2-fold increase in precision gene editing with Cas9 in pluripotent stem cells when used in combination with other compounds . This application is uniquely validated for NSC15520 among RPA inhibitors and represents a high-value procurement scenario for gene-editing core facilities and biotechnology companies optimizing knock-in workflows.

Investigating Chemosensitization Mechanisms in Cancer Cell Models

Employ NSC15520 as a tool compound to study how RPA70 N-terminal domain inhibition modulates cellular sensitivity to DNA-damaging chemotherapeutics. NSC15520 destabilizes replication forks and lowers the threshold for genotoxic stress-induced cell death [1], and inhibitors targeting this domain are predicted to act synergistically with DNA-damaging agents . This scenario is appropriate for preclinical oncology researchers seeking to evaluate RPA inhibition as a strategy to enhance the therapeutic index of conventional chemotherapy.

Comparative RPA Inhibitor Profiling for Target Validation Studies

Utilize NSC15520 alongside HAMNO and TDRL-505 in parallel assays to deconvolve the functional contributions of distinct RPA domains (N-terminal DBD vs. DBD-F vs. DBD-A/B) to cellular phenotypes. NSC15520 serves as the domain-selective probe for N-terminal protein interaction functions [1], enabling systematic structure-activity relationship studies that inform target validation and next-generation inhibitor development. This scenario is critical for drug discovery programs where domain-specific RPA modulation is being evaluated for therapeutic potential.

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